7-bromo-8-fluoro-2-methoxy-3a-methyl-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one
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Description
7-bromo-8-fluoro-2-methoxy-3a-methyl-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one is a useful research compound. Its molecular formula is C13H14BrFN2O2 and its molecular weight is 329.169. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Organic Chemistry
Halogenation Techniques : Pyrrolo[1,2-a]quinoxalines, including derivatives like 7-bromo-8-fluoro-2-methoxy-3a-methyl-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one, are significant in pharmaceutical research and organic synthesis. A method for the selective chlorination and bromination of these compounds has been developed, highlighting the versatility of pyrrolo[1,2-a]quinoxalines in organic synthesis (Le et al., 2021).
Reactions with Quinaldine and Quinoxalines : Reactions of 3-aroylpyrrolo[1,2-a]quinoxaline-1,2,4(5H)-triones with quinaldine and substituted quinoxalines have been explored, providing insights into the chemical behavior and potential applications of pyrrolo[1,2-a]quinoxalines in complex organic syntheses (Konovalova et al., 2015).
Synthesis of Novel Derivatives : Novel synthetic pathways have been developed for derivatives of pyrrolo[1,2-a]quinoxalines, expanding the scope of these compounds in pharmaceutical and organic chemical research (Didenko et al., 2015).
Pharmacology and Biological Applications
Antileishmanial Properties : The crystal structure of an antileishmanial derivative of pyrrolo[1,2-a]quinoxaline has been established, providing valuable information for understanding its mechanism of action in antileishmanial activities (Guillon et al., 2008).
Antibacterial Activity : Certain derivatives of pyrrolo[1,2-a]quinoxalines have shown potent in vitro antibacterial activity against respiratory pathogens, offering potential applications in treating respiratory tract infections (Odagiri et al., 2018).
Cytotoxic Activities : Some isatin derivatives, including those related to the pyrrolo[1,2-a]quinoxaline structure, have demonstrated significant in vitro cytotoxic activities, suggesting potential use in cancer research (Reddy et al., 2013).
Antiproliferative Properties : Novel pyrrolo[3,2-f]quinoline derivatives, related to pyrrolo[1,2-a]quinoxalines, have exhibited antiproliferative properties, particularly against leukemia cell lines, indicating their potential in cancer therapy (Ferlin et al., 2001).
properties
IUPAC Name |
7-bromo-8-fluoro-2-methoxy-3a-methyl-1,2,3,5-tetrahydropyrrolo[1,2-a]quinoxalin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrFN2O2/c1-13-5-7(19-2)6-17(13)11-4-9(15)8(14)3-10(11)16-12(13)18/h3-4,7H,5-6H2,1-2H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRECPTRYJIFBLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(CN1C3=CC(=C(C=C3NC2=O)Br)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrFN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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